molecular formula C18H25NO4 B8641312 Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Cat. No. B8641312
M. Wt: 319.4 g/mol
InChI Key: WLHCXWFCGBOSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-benzylpiperidine-4,4-dicarboxylate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

diethyl 1-benzylpiperidine-4,4-dicarboxylate

InChI

InChI=1S/C18H25NO4/c1-3-22-16(20)18(17(21)23-4-2)10-12-19(13-11-18)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3

InChI Key

WLHCXWFCGBOSSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (79.22 g, 0.572 mol) and tetrabutylammonium bromide (6.16 g, 0.019 mol) are added to a solution of benzyl-bis-(2-chloroethyl)amine (47.5 g, 0.205 mol) and diethyl malonate (30.62 g, 0.191 mol) in N,N-dimethylformamide (450 mL). The reaction mixture is heated at 80° C. for 1.5 hours and then concentrated under reduced pressure. The residue is treated with demineralized water (200 mL) and the aqueous layer is extracted with ethyl acetate (3×100 mL). Combined organic layers are washed with brine (1×40 mL) and dried over sodium sulphate. Removal of solvent gives a viscous liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate 80:20) to give 1-benzylpiperidine-4,4-dicarboxylic acid diethyl ester.
Quantity
79.22 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
30.62 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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